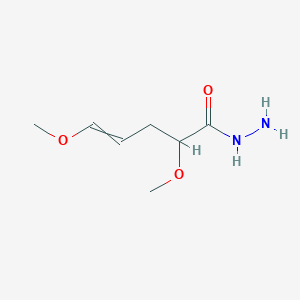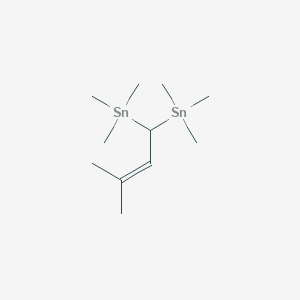
4-(N''-Methylcarbamimidamido)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N’‘-Methylcarbamimidamido)butyl acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetate group attached to a butyl chain, which is further linked to a methylcarbamimidamido group. Esters are known for their pleasant odors and are commonly used in the fragrance and flavor industries. The unique structure of 4-(N’'-Methylcarbamimidamido)butyl acetate makes it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’'-Methylcarbamimidamido)butyl acetate typically involves the esterification of butyl alcohol with acetic acid in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+CH3(CH2)3OH→CH3COO(CH2)3CH3+H2O
In this reaction, acetic acid (CH₃COOH) reacts with butyl alcohol (CH₃(CH₂)₃OH) to form butyl acetate (CH₃COO(CH₂)₃CH₃) and water (H₂O). The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction.
Industrial Production Methods
On an industrial scale, the production of 4-(N’'-Methylcarbamimidamido)butyl acetate involves similar esterification processes but with optimized conditions for large-scale production. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. Industrial production also focuses on minimizing waste and energy consumption to make the process more sustainable.
化学反応の分析
Types of Reactions
4-(N’'-Methylcarbamimidamido)butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acid.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃).
Major Products
Hydrolysis: Butyl alcohol and acetic acid.
Oxidation: Depending on the conditions, products can include aldehydes, ketones, or carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
4-(N’'-Methylcarbamimidamido)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(N’'-Methylcarbamimidamido)butyl acetate involves its interaction with specific molecular targets. The acetate group can participate in esterification and hydrolysis reactions, while the methylcarbamimidamido group can interact with various biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Butyl acetate: A simpler ester with similar solvent properties but lacking the methylcarbamimidamido group.
Ethyl acetate: Another ester with similar properties but a shorter carbon chain.
Methyl acetate: A smaller ester with different physical and chemical properties.
Uniqueness
4-(N’'-Methylcarbamimidamido)butyl acetate is unique due to the presence of the methylcarbamimidamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
特性
CAS番号 |
85888-18-2 |
|---|---|
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC名 |
4-[(N'-methylcarbamimidoyl)amino]butyl acetate |
InChI |
InChI=1S/C8H17N3O2/c1-7(12)13-6-4-3-5-11-8(9)10-2/h3-6H2,1-2H3,(H3,9,10,11) |
InChIキー |
DPYOMFGZUJEXAK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCNC(=NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


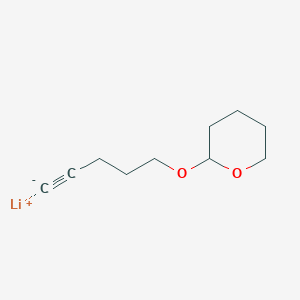



![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
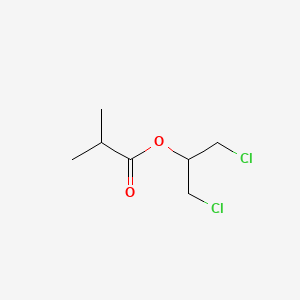
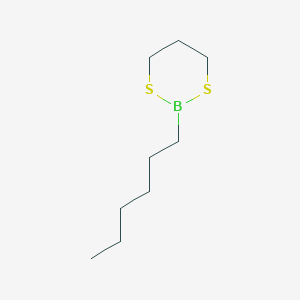

![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
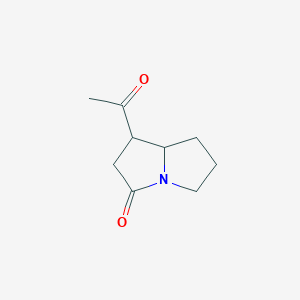
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
